1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and reaction conditions. The synthesis analysis would involve a detailed examination of each step, including the reagents used, the reaction conditions, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis typically involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can provide important information about the compound’s behavior in different environments .Scientific Research Applications
Synthesis and Properties
Mesoionic purinone analogs, closely related to 1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and studied for their unique chemical properties. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
Receptor Affinity and Biological Evaluation
Compounds related to this compound have been synthesized and evaluated for their receptor affinity. These studies focus on their interactions with serotoninergic and dopaminergic receptors, providing insights into their potential therapeutic applications (Zagórska et al., 2015).
Antiviral Activity
Imidazo[1,2-a]-s-triazine nucleosides, related to the mentioned compound, have been synthesized and tested for antiviral activity. These compounds showed moderate activity against various viruses, indicating their potential in antiviral research (Kim et al., 1978).
Antioxidant Activity and DNA Interaction
Coumarin-purine hybrids, which are structurally related, have been synthesized and evaluated for antioxidant activity and DNA cleavage. This research highlights their potential in exploring DNA interactions and antioxidant properties (Mangasuli et al., 2019).
DNA Glycosylase Interaction
Research on compounds structurally similar to this compound indicates their interaction with DNA glycosylase. This enzyme actively removes altered purine residues from DNA, suggesting potential applications in DNA repair mechanisms (Chetsanga & Lindahl, 1979).
Properties
IUPAC Name |
4,7-dimethyl-6-(2-methylphenyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-9-7-8-12-19(16)29-17(2)15-28-20-21(25-23(28)29)26(3)24(31)27(22(20)30)14-13-18-10-5-4-6-11-18/h4-12,15H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIGOGSLJSJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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